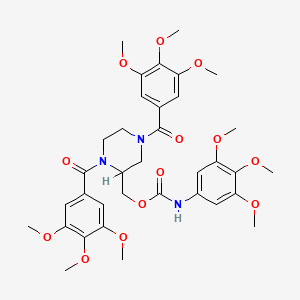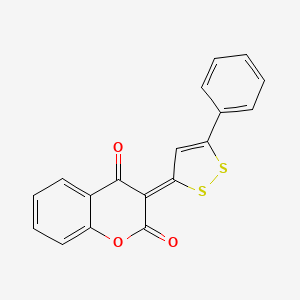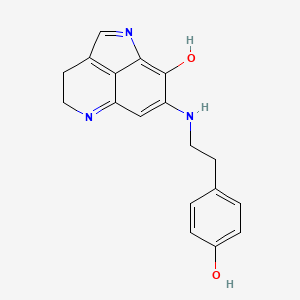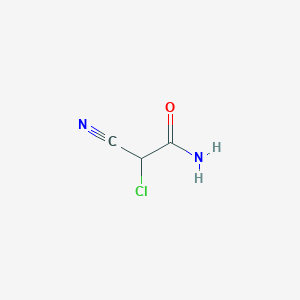
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- is an organic compound with the molecular formula C15H23NO3 It is characterized by the presence of a benzene ring substituted with a hydroxy group at the 4-position, a methoxy group at the 3-position, and an acetamide group attached to a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methoxybenzaldehyde and hexylamine.
Condensation Reaction: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde reacts with hexylamine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Acetylation: The resulting amine is acetylated using acetic anhydride to yield Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy-.
Industrial Production Methods
Industrial production of Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetamide group can also interact with enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy-: Unique due to the presence of both hydroxy and methoxy groups on the benzene ring.
Benzeneacetamide, N-hexyl-4-hydroxy-: Lacks the methoxy group, which may affect its chemical and biological properties.
Benzeneacetamide, N-hexyl-3-methoxy-: Lacks the hydroxy group, which may influence its reactivity and interactions.
Uniqueness
Benzeneacetamide, N-hexyl-4-hydroxy-3-methoxy- is unique due to the combination of hydroxy and methoxy groups on the benzene ring, which can enhance its reactivity and potential biological activities compared to similar compounds.
Propriétés
Numéro CAS |
150988-93-5 |
|---|---|
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
N-hexyl-2-(4-hydroxy-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H23NO3/c1-3-4-5-6-9-16-15(18)11-12-7-8-13(17)14(10-12)19-2/h7-8,10,17H,3-6,9,11H2,1-2H3,(H,16,18) |
Clé InChI |
GJUYFQPGFHICQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





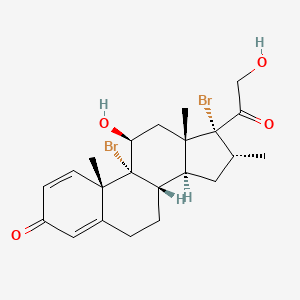
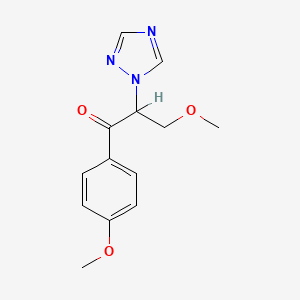
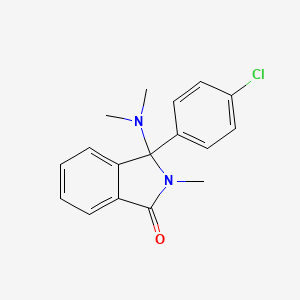
![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
